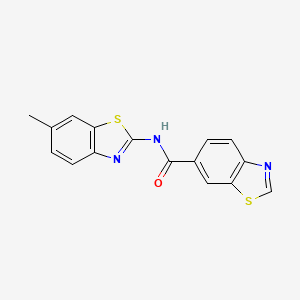

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(6-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a bis-benzothiazole derivative featuring a carboxamide bridge connecting two benzothiazole moieties. The 6-methyl substitution on one benzothiazole ring and the carboxamide linkage at the sixth position of the second benzothiazole define its unique structure. Benzothiazoles are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects . This compound’s synthesis likely involves coupling 1,3-benzothiazole-6-carboxylic acid with 2-amino-6-methyl-1,3-benzothiazole, analogous to methods reported for nicotinic acid derivatives .

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS2/c1-9-2-4-12-14(6-9)22-16(18-12)19-15(20)10-3-5-11-13(7-10)21-8-17-11/h2-8H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDZEPBKNCZFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole Derivatives : The initial step often includes the condensation of 2-amino-6-methylbenzothiazole with various carboxylic acids or their derivatives.

- Substitution Reactions : Further modifications can be made through electrophilic aromatic substitution or nucleophilic attack mechanisms to introduce functional groups that enhance biological activity.

- Final Assembly : The final product is usually purified by recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : A series of synthesized benzothiazole derivatives were tested against Mycobacterium tuberculosis (Mtb) and showed varying degrees of activity. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 100 to 250 µg/mL, indicating moderate to good anti-tubercular activity .

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

These results suggest that structural modifications in benzothiazole compounds can lead to enhanced potency against bacterial pathogens.

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : Various benzothiazole derivatives have shown promising results in inhibiting tumor cell proliferation. For example, modifications at the C-6 position of the benzothiazole ring have been linked to increased antiproliferative activity against cancer cell lines . The presence of specific substituents like nitro or cyano groups enhances this activity.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some studies indicate that benzothiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- DNA Interaction : Certain compounds in this class have been shown to intercalate with DNA, disrupting replication and transcription processes crucial for cell survival.

- Apoptosis Induction : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives:

- Anticonvulsant Activity : A study evaluated a series of benzothiazolyl benzamides for anticonvulsant properties and found that many compounds exhibited significant activity without neurotoxicity .

- Antibacterial Potency : Another investigation revealed that certain benzothiazole derivatives demonstrated superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

Key Structural Differences :

- Thiazolidinone vs. In contrast, the target compound’s carboxamide linkage may improve hydrogen-bonding capacity, influencing solubility and target binding.

- Substituent Effects : Chlorine (e.g., 6b , 6c ) and nitro groups (e.g., 6i ) lower melting points and enhance electron-withdrawing effects, which may alter reactivity and bioactivity .

Antimicrobial Activity

- Gram-Positive Bacteria : Compounds 6a–j show MIC values comparable to ampicillin (e.g., 6a: 12.5 µg/mL against S. aureus) . The target compound’s dual benzothiazole structure may enhance membrane disruption or enzyme inhibition.

- Fungal Pathogens: 6i exhibits notable activity against A. niger (MIC: 25 µg/mL), attributed to its nitro and methoxy groups, which increase electrophilicity . The target compound’s lack of such substituents may limit antifungal potency unless compensated by enhanced binding via the carboxamide bridge.

Anticonvulsant Activity

- Benzothiazole-semicarbazones (e.g., 4g, 4i) demonstrate 100% protection in maximal electroshock (MES) models at 30 mg/kg, linked to semicarbazone moieties modulating neuronal ion channels .

Physicochemical and Spectral Properties

- Melting Points: Thiazolidinone derivatives (6a–j) range from 184–257°C, influenced by substituents. Chlorine atoms in 6b and 6c reduce melting points (~196–210°C) compared to 6a (184–186°C) due to disrupted crystallinity .

- Spectral Data :

- IR : All analogs show NH (~3178–3360 cm⁻¹) and C=O (~1668–1740 cm⁻¹) stretches . The target compound’s IR would likely mirror these, with additional benzothiazole ring vibrations.

- NMR : Benzothiazole protons resonate at δ 7.0–8.3 ppm, while adamantyl protons appear at δ 1.5–2.0 ppm . The target compound’s ¹H NMR would feature distinct splitting for the methyl group (δ ~2.5 ppm) and aromatic protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.